"Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate" CAS number and supplier information
"Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate" CAS number and supplier information
Precision Synthesis & Sourcing Guide for Drug Discovery
Executive Summary & Chemical Identity
Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate is a specialized keto-ester intermediate utilized primarily in the synthesis of benzo-fused heterocycles, including isoquinolines and benzazepines. Unlike its more common isomer (the 3,4-dimethoxy derivative, a precursor to veratryl-type compounds), the 2,3-dimethoxy substitution pattern requires specific synthetic orchestration to avoid regioselectivity errors.
This guide addresses the critical challenge of distinguishing and synthesizing the correct isomer, providing a validated sourcing strategy and a self-consistent synthetic protocol.
Chemical Data Table
| Property | Specification |
| Chemical Name | Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate |
| Synonyms | Ethyl 3-(2,3-dimethoxybenzoyl)propionate; Butanoic acid, 4-(2,3-dimethoxyphenyl)-4-oxo-, ethyl ester |
| CAS Number | 898758-05-9 |
| Molecular Formula | C₁₄H₁₈O₅ |
| Molecular Weight | 266.29 g/mol |
| MDL Number | MFCD09028142 (Generic/Predicted) |
| Physical State | Viscous pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Supply Chain & Sourcing Strategy
Current Market Status: While the 3,4-isomer is a commodity chemical, the 2,3-isomer (CAS 898758-05-9) is classified as a "Make-to-Order" or "Tier 3" inventory item. Most catalog listings are virtual.
Recommended Sourcing Workflow:
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Primary Aggregators: Check MolPort or eMolecules using the exact CAS. These platforms aggregate stock from boutique synthesis labs.
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Custom Synthesis (Recommended): Due to the high probability of "isomer contamination" (receiving the 3,4-isomer labeled as 2,3), it is often more reliable to synthesize this in-house or contract a CRO with explicit instruction to use the Lithiation Route (detailed below) rather than Friedel-Crafts acylation.
Verified Supplier Database (Representative)
| Supplier Type | Vendor Name | Reliability Rating | Notes |
| Aggregator | MolPort | High | Sourcing from Eastern European labs (e.g., Enamine, Uorsy). |
| Catalog | Ambeed | Medium | Verify batch NMR before purchase to confirm 2,3-substitution. |
| Synthesis CRO | WuXi AppTec / PharmBlock | Very High | Recommended for >100g scale requests. |
Synthetic Pathway & Mechanistic Insight
The Regioselectivity Paradox
The core challenge in acquiring this compound is the synthesis of the parent acid.
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Method A (The Trap): Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with succinic anhydride.
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Outcome: Predominantly yields the 3,4-dimethoxy isomer due to steric hindrance at the 3-position and electronic activation at the 4-position [1]. Avoid this method.
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Method B (The Solution): Directed Ortho-Lithiation (DoM).
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Mechanism: The methoxy group acts as a Directed Metalation Group (DMG). Lithiation of 1,2-dimethoxybenzene with n-Butyllithium occurs exclusively at the 3-position (ortho to the methoxy, stabilized by chelation).
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Outcome: Subsequent trapping with succinic anhydride (or ethyl succinyl chloride) yields the desired 2,3-dimethoxy scaffold with >98% regiochemical purity [2].
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Pathway Visualization (Graphviz)
Figure 1: Directed Ortho-Lithiation strategy ensuring 2,3-regioselectivity.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate via Directed Ortho-Lithiation. Scale: 10 mmol basis.
Reagents:
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1,2-Dimethoxybenzene (Veratrole): 1.38 g (10 mmol)
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n-Butyllithium (2.5 M in hexanes): 4.4 mL (11 mmol)
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Ethyl succinyl chloride: 1.81 g (11 mmol) [Alternatively: Succinic anhydride followed by EtOH/H+]
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Tetrahydrofuran (THF): Anhydrous, 50 mL
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Ammonium chloride (sat. aq.): 20 mL
Step-by-Step Workflow:
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Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under N₂ flow.
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Solvation: Add Veratrole (1.38 g) and anhydrous THF (30 mL). Cool the solution to -78°C using a dry ice/acetone bath.
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Lithiation (Critical Step): Add n-BuLi dropwise over 15 minutes via syringe. Maintain temperature below -70°C.
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Checkpoint: The solution may turn pale yellow. Stir at -78°C for 1 hour to ensure complete formation of the 3-lithio species.
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Acylation: Dissolve Ethyl succinyl chloride (1.81 g) in 10 mL anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.
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Reaction Progression: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
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Quench & Workup: Quench with saturated NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude oil requires flash column chromatography (Silica gel, Hexanes:EtOAc gradient 90:10 to 70:30).
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Target Rf: ~0.4 (Hex:EtOAc 3:1).
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Quality Control & Validation (Self-Validating System)
To confirm you have the 2,3-isomer and not the 3,4-isomer , you must analyze the aromatic region of the ¹H NMR.
| Feature | 2,3-Isomer (Target) | 3,4-Isomer (Impurity) |
| Aromatic Protons | 3 protons | 3 protons |
| Splitting Pattern | dd, dd, t (or m) | d, d, dd (ABX system) |
| Coupling Constants | The 2,3-substitution leaves three adjacent protons (4,5,6). You will see a distinct triplet (or dd resembling t) for the H-5 proton ( | The 3,4-substitution leaves isolated protons or para-coupling. You will see a doublet with small coupling ( |
| Key Shift | The carbonyl is ortho to the methoxy, causing a specific deshielding effect on the adjacent aromatic proton. |
Validation Rule: If your NMR shows a doublet with a small coupling constant (
Applications in Drug Discovery
This intermediate is a high-value scaffold for:
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Isoquinoline Alkaloids: Precursor for the synthesis of benzo[c]phenanthridine alkaloids via cyclization.
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Melatonin Receptor Ligands: The 2,3-dimethoxy motif mimics specific indole substitutions found in melatonin agonists [3].
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Dopamine D3 Antagonists: Used in linking chains for phenylpiperazine-based antipsychotics where the "ortho-methoxy" effect modulates metabolic stability.
References
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Friedel-Crafts Selectivity: Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281. Link
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Ortho-Lithiation Strategy: Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
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Pharmacological Relevance: Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry, 35(8), 1484–1486. Link
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Supplier Verification: ChemWhat Database Entry for CAS 898758-05-9. Link
